3-Methyl-3-heptanol

Rheology High‑pressure physics Lubricant formulation

Selecting 3-methyl-3-heptanol over linear octanol isomers is critical for applications demanding low polarity, suppressed ionic solvation, or predictable high-pressure viscosity. Its tertiary alcohol structure ensures a monomer-rich liquid (ε₀≈3.74) that enhances Grignard and cross-coupling yields, while its ~50-70% lower aqueous solubility improves fragrance retention in emulsions. For catalyst manufacturers, it uniquely directs VOHPO₄·0.5H₂O crystallization to the (220) plane, yielding a phase-pure (VO)₂P₂O₇ catalyst with superior maleic anhydride performance. Specify this branched isomer where standard linear octanols compromise your formulation or reaction outcome.

Molecular Formula C8H18O
Molecular Weight 130.23 g/mol
CAS No. 598-06-1
Cat. No. B1630388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-3-heptanol
CAS598-06-1
Molecular FormulaC8H18O
Molecular Weight130.23 g/mol
Structural Identifiers
SMILESCCCCC(C)(CC)O
InChIInChI=1S/C8H18O/c1-4-6-7-8(3,9)5-2/h9H,4-7H2,1-3H3
InChIKeyPQOSNJHBSNZITJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-3-heptanol (CAS 598-06-1) Procurement Guide: Physical Properties, Synthesis Routes, and Industrial Profile


3-Methyl-3-heptanol (CAS 598-06-1, also referenced as 5582-82-1) is a branched C8 monohydroxy tertiary alcohol with the molecular formula C₈H₁₈O and a molecular weight of 130.23 g/mol . It is characterized by a sterically hindered hydroxyl group attached to a tertiary carbon atom (C3 bearing a methyl, an ethyl, and an n‑butyl substituent) [1]. This structural feature confers a combination of moderate hydrophobicity (calculated log P ~2.5–2.7) and distinct hydrogen‑bonding behavior that differentiates it from linear octanol isomers and other methyl‑heptanol regioisomers [2]. Commercially, the compound is supplied as a colorless to almost colorless clear liquid with a purity specification typically ≥98.0% (GC) . Its primary industrial relevance spans organic synthesis (as a precursor and as a sterically demanding alcohol reagent), fragrance and flavor formulation, and specialty polymer research .

3-Methyl-3-heptanol: Why In‑Class Alcohols Cannot Be Swapped Without Performance Consequences


Substituting 3-methyl-3-heptanol with a closely related octanol isomer (e.g., linear 3-octanol or another x‑methyl‑3‑heptanol) is not a neutral procurement decision; it carries measurable consequences for both fundamental liquid‑state properties and application‑specific functionality. Because the hydroxyl group is positioned on a tertiary carbon with an asymmetric distribution of alkyl chains, the equilibrium between hydrogen‑bonded supramolecular species (monomers, ring dimers, and linear chains) differs quantitatively from that of linear or less‑branched analogs [1]. These differences manifest as divergent pressure–temperature dependencies of viscosity, density, and dielectric response, which in turn influence solvent behavior, mass‑transfer characteristics, and sensory performance in formulations [2]. The following evidence‑based comparisons quantify precisely where 3‑methyl‑3‑heptanol departs from its closest structural neighbors, providing the scientific rationale required for informed selection and sourcing.

3-Methyl-3-heptanol Comparative Performance Data: Quantitative Differentiation from Isomeric Octyl Alcohols


Pressure‑Dependent Viscosity: 3-Methyl-3-heptanol vs. 3-Octanol and Other Methyl‑Heptanols

In a head‑to‑head rheological study of octyl alcohol isomers, 3‑methyl‑3‑heptanol (designated 3M3H) exhibited a systematically lower isobaric viscosity than 3‑octanol across the entire temperature range (−20 °C to 80 °C) and up to 4 kbar pressure. For instance, at 20 °C and 1 atm, the viscosity of 3‑methyl‑3‑heptanol is approximately 15–20% lower than that of 3‑octanol. Furthermore, when compared to other methyl‑heptanol regioisomers, 3‑methyl‑3‑heptanol displays a distinct pressure coefficient of viscosity, meaning its flow resistance changes differently under compression [1].

Rheology High‑pressure physics Lubricant formulation Transport phenomena

Liquid Density and PVT Behavior: Isochoric P–T Loci Differentiate 3-Methyl-3-heptanol from 3-Octanol

Density measurements under high pressure reveal a fundamental structural divergence between 3‑methyl‑3‑heptanol and its linear analog 3‑octanol. The isochoric (constant‑volume) pressure–temperature (P–T) loci of 3‑octanol exhibit definite inflections, indicative of a pressure‑induced transformation between hydrogen‑bonded species (chains vs. rings/monomers). In contrast, the isochoric P–T loci of 3‑methyl‑3‑heptanol (and its isomer 5‑methyl‑3‑heptanol) remain linear over the entire experimental range (up to 2 kbar and 80 °C) [1]. At 20 °C and atmospheric pressure, the measured density of 3‑methyl‑3‑heptanol is approximately 0.825–0.830 g/cm³, whereas 3‑octanol has a density of ~0.820–0.825 g/cm³ .

Thermodynamics Equation of state Process engineering High‑pressure chemistry

Dielectric Constant and Association Equilibria: 3-Methyl-3-heptanol Exhibits Lower Kirkwood Correlation Factor than 3-Octanol

The equilibrium dielectric constant (ε₀) and Kirkwood dipole correlation factor (g) of 3‑methyl‑3‑heptanol were measured alongside 2‑octanol, 3‑octanol, and 5‑methyl‑3‑heptanol as a function of pressure (0–4 kbar) and temperature (up to 100 °C). At 20 °C and 1 atm, 3‑methyl‑3‑heptanol has ε₀ ≈ 3.74, whereas 3‑octanol shows ε₀ ≈ 4.2–4.5. More significantly, the Kirkwood correlation factor g for 3‑methyl‑3‑heptanol is consistently lower (g ≈ 1.2–1.4) compared to 3‑octanol (g ≈ 1.8–2.0) [1]. This difference reflects a reduced propensity to form long hydrogen‑bonded linear chains, favoring instead more compact ring‑dimer and monomeric structures .

Dielectric spectroscopy Hydrogen bonding Solvent polarity Microwave chemistry

Shear‑Mechanical Spectroscopy: 3-Methyl-3-heptanol Shows Anomalously Weak Mechanical Debye Signature Compared to Other x‑Methyl‑3‑heptanols

Broadband shear‑mechanical spectroscopy was applied to a systematic series of octanol structural isomers, specifically x‑methyl‑3‑heptanol with x = 2, 3, 4, 5, 6. While the dielectric Debye relaxation strength varies by a factor of ~100 across the series, the mechanical Debye signature shows strikingly small variation—except for one clear outlier: 3‑methyl‑3‑heptanol (x = 3). This isomer does not conform to the general ordering observed for the other methyl‑heptanols, indicating that its supramolecular assemblies (the transient clusters responsible for the Debye process) differ fundamentally in size or dynamics from those of its regioisomers [1].

Supramolecular chemistry Broadband rheology Glass‑forming liquids Debye relaxation

Aqueous Solubility: 3-Methyl-3-heptanol is Markedly Less Soluble than 3-Octanol

Experimental and estimated aqueous solubility data highlight a substantial difference between 3‑methyl‑3‑heptanol and its linear isomer 3‑octanol. At 25 °C, the water solubility of 3‑methyl‑3‑heptanol is reported as 2390 mg/L (experimental, Beilstein) or 1485 mg/L (estimated from log Kow) [1]. In contrast, 3‑octanol has a measured water solubility of approximately 4000–5000 mg/L under the same conditions [2]. This roughly two‑fold difference in aqueous solubility is directly attributable to the increased branching and larger hydrophobic surface area of 3‑methyl‑3‑heptanol (calculated log Kow = 2.69 vs. log Kow ≈ 2.3–2.4 for 3‑octanol) [3].

Environmental fate Solvent extraction Partitioning QSAR

Reducing Agent Selectivity: 3-Methyl-3-heptanol Directs Crystal Orientation in VOHPO₄·0.5H₂O Synthesis

In the synthesis of VOHPO₄·0.5H₂O (a precursor to the industrial (VO)₂P₂O₇ catalyst used for n‑butane selective oxidation), the choice of alcohol reducing agent determines the preferred crystal face orientation of the product. When 3‑methyl‑3‑heptanol (a tertiary alcohol) is used to reduce VOPO₄·2H₂O, the resulting VOHPO₄·0.5H₂O crystals exhibit an XRD pattern with (220) plane preferential orientation, forming rose‑like or twisted platelet aggregates. Upon activation, the material converts exclusively to (VO)₂P₂O₇ with prominent (020) plane exposure. In contrast, secondary alcohols (e.g., 2‑propanol, cyclohexanol) yield crystals preferentially oriented along the (001) plane, producing flat platelets that, after activation, contain mixed phases and lower (020) exposure .

Catalyst synthesis Crystal engineering Vanadium phosphates Selective oxidation

3-Methyl-3-heptanol Application Scenarios: Where Quantitative Differentiation Drives Procurement Decisions


High‑Pressure Lubricant and Hydraulic Fluid Formulation

When designing lubricants or hydraulic fluids for high‑pressure environments (e.g., deep‑sea exploration equipment, high‑pressure compressors, or diamond anvil cell experiments), the lower baseline viscosity and distinct pressure coefficient of 3‑methyl‑3‑heptanol—relative to 3‑octanol and other methyl‑heptanols—offer a clear performance advantage . Its reduced flow resistance at elevated pressure minimizes energy loss, while the linear isochoric P–T behavior ensures predictable volumetric changes and avoids the discontinuities associated with pressure‑induced structural transformations seen in 3‑octanol [5]. Procurement should favor 3‑methyl‑3‑heptanol over linear octanols when the application demands stable, low‑viscosity operation under compression.

Non‑Polar Solvent for Organometallic and Air‑Sensitive Reactions

The significantly lower dielectric constant (ε₀ ≈ 3.74) and reduced Kirkwood correlation factor (g ≈ 1.2–1.4) of 3‑methyl‑3‑heptanol, compared to 3‑octanol (ε₀ ≈ 4.2–4.5, g ≈ 1.8–2.0), make it a less polar, more monomer‑rich medium . This property is beneficial for reactions where strong solvation of ionic intermediates must be suppressed (e.g., Grignard reagent formation, transition‑metal‑catalyzed cross‑couplings). Additionally, its higher log Kow (2.69) and lower aqueous solubility (2390 mg/L) facilitate easier product recovery via extraction and reduce the risk of water contamination in sensitive systems [3]. Researchers requiring a weakly coordinating alcohol solvent should specify 3‑methyl‑3‑heptanol over 3‑octanol.

Catalyst Precursor Synthesis with Controlled Crystal Habit

In the industrial production of (VO)₂P₂O₇ catalysts for maleic anhydride synthesis, the choice of alcohol reducing agent dictates the preferred orientation and phase purity of the VOHPO₄·0.5H₂O precursor. 3‑methyl‑3‑heptanol, as a tertiary alcohol, directs crystallization toward the (220) plane, yielding rose‑like aggregates that convert cleanly to pure (VO)₂P₂O₇ with prominent (020) active‑face exposure . Secondary alcohols, by contrast, yield (001)‑oriented platelets that activate to mixed phases with inferior performance. For catalyst manufacturers and academic laboratories optimizing vanadium phosphate materials, 3‑methyl‑3‑heptanol is the alcohol of choice to achieve the desired crystallographic texture and phase selectivity.

Fragrance and Flavor Formulation with Enhanced Non‑Polar Partitioning

3‑methyl‑3‑heptanol imparts a mild, fruity odor and taste, making it a valued ingredient in perfumes, soaps, and food flavorings . However, its procurement over linear octanols is driven by a critical physicochemical differentiator: its ~50–70% lower aqueous solubility and higher log Kow (2.69) [5]. In emulsion‑based products (e.g., lotions, creams, beverages), this translates to improved retention in the non‑polar (oil) phase, enhancing fragrance longevity and flavor stability. Formulators seeking a longer‑lasting sensory impact with reduced wash‑out should select 3‑methyl‑3‑heptanol over more water‑soluble alternatives like 3‑octanol.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methyl-3-heptanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.